Hexafluorophosphoric acid

描述

属性

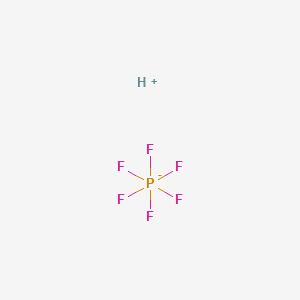

IUPAC Name |

hydron;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P/c1-7(2,3,4,5)6/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQLCJWAZJINEB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPF6, F6HP | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.9722 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluorophosphoric acid appears as a clear colorless aqueous solution containing 60 percent hydrogen hexafluorophosphate (HPF6) by mass. Density 1.65 g / cm3. Corrosive to metals and tissue., 65% solution: Colorless fuming liquid; [Hawley] 60% aqueous solution: Colorless liquid; [MSDSonline] | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluorophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

HF, phosphoric acid, difluorophosphoric acid, monofluorophosphoric acid (chemicals are in equilibrium with each other) | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. The commercial product may have a dark honey color which is thought to be due to reduced phosphate species. | |

CAS No. |

16940-81-1 | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluorophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluorophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 31 °C (6H2O) /Hexahydrate/ | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hexafluorophosphoric Acid: Chemical Properties and Structure

This compound (HPF₆) is a strong Brønsted acid that exists only in solution. It is a crucial reagent in various chemical syntheses, serving as a catalyst and as a precursor for hexafluorophosphate (B91526) salts. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and handling protocols, tailored for a technical audience.

Chemical and Physical Properties

This compound is typically supplied as a 60-65% aqueous solution, appearing as a clear, colorless, and fuming liquid. Anhydrous HPF₆ is unstable at ambient temperatures, rapidly decomposing into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅). The presence of water stabilizes the acid, forming a complex, often cited as a hexahydrate in its crystalline form. However, aqueous solutions are in equilibrium with hydrolysis products, including hydrofluoric acid (HF), difluorophosphoric acid (HPO₂F₂), and phosphoric acid (H₃PO₄).

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | HPF₆ | |

| Molecular Weight | 145.97 g/mol | |

| Appearance | Clear, colorless fuming liquid (as aqueous solution) | |

| Density (at 25 °C) | ~1.65 g/cm³ (for ~60% aq. solution) | |

| Melting Point | 10 °C; 31.5 °C (Hexahydrate) | The anhydrous form is not stable at its melting point. |

| Boiling Point | Decomposes | Anhydrous form decomposes at 25 °C. |

| Solubility in Water | Soluble with release of heat; undergoes slow hydrolysis. |

Reactivity and Stability

This compound is a highly corrosive and reactive substance.

-

Acidity: It is a strong acid, primarily due to the stability of its conjugate base, the hexafluorophosphate anion ([PF₆]⁻).

-

Hydrolysis: In aqueous solutions, HPF₆ slowly hydrolyzes, especially upon dilution, to form other fluorophosphoric acids and eventually phosphoric acid and HF.

-

Reactivity with Bases: It reacts exothermically with bases like amines, amides, and inorganic hydroxides. These reactions can generate significant heat, especially in confined spaces.

-

Reactivity with Metals: HPF₆ reacts with active metals, such as aluminum and iron, to produce flammable hydrogen gas.

-

Corrosivity (B1173158): Due to the presence of hydrofluoric acid from hydrolysis, solutions of HPF₆ are highly corrosive to glass, tissues, and most metals.

-

Polymerization: It can act as a catalyst to initiate the polymerization of certain alkenes.

Chemical Structure and Bonding

The properties of this compound are dominated by the structure of its anion, hexafluorophosphate ([PF₆]⁻).

The [PF₆]⁻ anion features a central phosphorus atom in a +5 oxidation state covalently bonded to six fluorine atoms. These atoms are arranged in a highly symmetric octahedral geometry, which contributes to the anion's stability and low coordinating ability. The P-F bonds are strong, and the overall negative charge is delocalized over the seven atoms. The [PF₆]⁻ anion is isoelectronic with sulfur hexafluoride (SF₆). Because of its stability and poor nucleophilicity, it is classified as a non-coordinating anion, making it a useful counterion for cationic metal complexes in organometallic chemistry.

Experimental Protocols

Synthesis of this compound

This compound is typically generated in situ for immediate use due to its instability in anhydrous form.

Method 1: Direct Reaction of PF₅ and HF

The most direct synthesis involves the reaction of phosphorus pentafluoride (PF₅) with hydrogen fluoride (HF).

-

Methodology: Phosphorus pentafluoride gas is bubbled through a cooled aqueous solution of hydrofluoric acid. To achieve a stable product, a specific molar ratio of water to HPF₆ is required, typically between 1.0 and 3.3 molecules of water per molecule of acid, with the reaction maintained at a low temperature (e.g., 0-15 °C).

-

Reaction: PF₅ + HF ⇌ HPF₆

-

Apparatus: The reaction must be conducted in a fluoropolymer container (e.g., FEP or Teflon) due to the high corrosivity of HF.

A Comprehensive Technical Guide to the Synthesis of Hexafluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthesis routes for hexafluorophosphoric acid (HPF₆), a crucial reagent in various chemical and pharmaceutical applications. The following sections detail the core methodologies, present quantitative data in structured formats, and offer visualizations of the experimental workflows.

Introduction

This compound is a strong Brønsted acid that is typically handled as an aqueous solution.[1][2][3] Anhydrous HPF₆ is unstable at ambient temperatures and readily dissociates into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅).[2][3][4] The stability of aqueous solutions of this compound is highly dependent on the molar ratio of water to HPF₆, with excess water promoting hydrolysis to other fluorophosphoric acids and ultimately phosphoric acid.[5][6][7] Consequently, the synthesis of high-purity, concentrated HPF₆ solutions with minimal water content is of significant industrial and academic interest.

This guide will explore the most prevalent and effective methods for the synthesis of this compound, providing detailed experimental protocols and quantitative data to aid researchers in their work.

Key Synthesis Methodologies

Several key methodologies are employed for the synthesis of this compound, each with its own advantages and challenges. The most common approaches include:

-

Reaction of Phosphorus Pentafluoride (PF₅) with Aqueous Hydrofluoric Acid (HF)

-

Reaction of Phosphorus Pentoxide (P₂O₅) or Phosphoric Acid (H₃PO₄) with Anhydrous Hydrogen Fluoride (aHF)

-

Reaction of Polyphosphoric Acid (PPA) with Anhydrous Hydrogen Fluoride (aHF)

The following sections provide detailed experimental protocols for each of these methods.

Experimental Protocols

Synthesis from Phosphorus Pentafluoride and Aqueous Hydrofluoric Acid

This method allows for the production of highly concentrated this compound solutions with a controlled water content.[5][6][7]

Experimental Protocol:

-

Preparation of the Hydrofluoric Acid Solution: In a fluorocarbon polymer (e.g., FEP) container equipped with a magnetic stirrer and cooling bath, prepare the desired concentration of aqueous hydrofluoric acid. For example, to prepare a 40.3% by weight HF solution, add 54 g of distilled water to 246 g of 49% hydrofluoric acid with continuous cooling.[5][7]

-

Reaction with Phosphorus Pentafluoride: Maintain the temperature of the stirred HF solution between 0-15°C using an ice bath.[5][6][7] Slowly bubble gaseous phosphorus pentafluoride (PF₅) through a fluoropolymer tube submerged below the surface of the solution.[5][7]

-

Monitoring and Completion: Continue the addition of PF₅ until the gas is no longer absorbed, which can be observed by the evolution of fumes from the reaction vessel's vent.[5]

-

Final Product: Once the reaction is complete, remove the PF₅ delivery tube and seal the container. The resulting solution is concentrated this compound. For instance, the reaction of 300 g of 40.3% HF with 882 g of PF₅ yields approximately 1180 g of an 83% by weight HPF₆ solution with a H₂O/HPF₆ molar ratio of 1.65.[5][7]

Logical Relationship of the Synthesis Process:

Caption: Synthesis of HPF₆ from PF₅ and aqueous HF.

Synthesis from Polyphosphoric Acid and Anhydrous Hydrogen Fluoride

This industrial-scale method is advantageous as it allows for the addition of the phosphorus source in a single step and produces a highly concentrated product.[5][6]

Experimental Protocol:

-

Reactor Charging: Charge a suitable reactor (e.g., Inconel) equipped with a stirrer (e.g., Teflon-coated) with polyphosphoric acid (PPA, e.g., 116%). To facilitate handling, the highly viscous PPA can be warmed to approximately 60°C.[5] For example, charge 1200 g of 116% PPA into a 1-gallon reactor.[5]

-

Cooling and Stirring: Cool the reactor to 5-15°C and position the stirrer just above the surface of the viscous PPA.[5]

-

Addition of Anhydrous Hydrogen Fluoride: Slowly add anhydrous hydrogen fluoride (aHF) to the stirred PPA. For the example quantity of PPA, 1716 g of aHF (a slight excess) is used.[5] Maintain the reaction temperature below 25°C, preferably below 20°C, using a suitable cooling system (e.g., ice water).[5] The reaction mixture will become more fluid as the addition proceeds.[5] The addition typically takes around 1.5 hours.[5]

-

Reaction Completion and Product: After the aHF addition is complete, allow the mixture to stir and warm to room temperature.[5] The yield of this compound is nearly quantitative with respect to the phosphorus and fluoride reactants.[5]

Experimental Workflow for PPA and aHF Method:

Caption: Workflow for HPF₆ synthesis via PPA and aHF.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited synthesis protocols.

Table 1: Synthesis of HPF₆ from PF₅ and Aqueous HF

| Parameter | Value | Reference |

| Reactants | ||

| Mass of 49% HF | 246 g | [5][7] |

| Mass of Water | 54 g | [5][7] |

| Resulting HF Solution | 300 g of 40.3% HF | [5][7] |

| Mass of PF₅ | 882 g | [5][7] |

| Reaction Conditions | ||

| Temperature | 10-15°C | [5][7] |

| Product | ||

| Final Mass | 1180 g | [5][7] |

| HPF₆ Concentration | 83% by weight | [5][7] |

| H₂O/HPF₆ Molar Ratio | 1.65 | [5][7] |

Table 2: Synthesis of HPF₆ from Polyphosphoric Acid and Anhydrous HF

| Parameter | Value | Reference |

| Reactants | ||

| Mass of PPA (116%) | 1200 g | [5] |

| Mass of Anhydrous HF | 1716 g (~2% excess) | [5] |

| Reaction Conditions | ||

| Initial Temperature | 5-15°C | [5] |

| Reaction Temperature | < 25°C (preferably < 20°C) | [5] |

| Addition Time | ~1.5 hours | [5] |

| Product | ||

| Yield | ~100% (w.r.t. P and F) | [5] |

| Water Content | 29% | [5] |

| H₂O/HPF₆ Molar Ratio | 3.3 | [5] |

Other Synthesis Routes

From Phosphorus Pentoxide or Phosphoric Acid

The reaction of phosphorus pentoxide (P₂O₅) or phosphoric acid (H₃PO₄) with anhydrous hydrogen fluoride is a common method for producing this compound.[5][6][7] However, the reaction with P₂O₅ can be vigorous and difficult to control due to its powdery and hygroscopic nature.[5][6][7] Often, a "heel" of liquid, such as aqueous phosphoric acid, is used to facilitate stirring.[5][6] These methods typically result in a higher water content in the final product, with a H₂O/HPF₆ molar ratio of about 3-4.[5][6][7]

Reaction Stoichiometry:

-

H₃PO₄ + 6HF → HPF₆ + 4H₂O[2]

-

P₂O₅ + 12HF → 2HPF₆ + 5H₂O

Upgrading Low-Concentration HPF₆

Existing solutions of this compound with a high water content can be upgraded to a higher concentration.[5][6] This is achieved by adding a calculated amount of anhydrous HF to the solution, followed by saturation with PF₅ gas at a controlled temperature (e.g., 10-15°C).[5][6][7] This process effectively reduces the H₂O/HPF₆ molar ratio.[5][6]

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and toxic materials, including hydrogen fluoride, phosphorus pentafluoride, and the product itself. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Specialized equipment designed for handling HF and other corrosive fluorine compounds is essential. A thorough risk assessment should be performed before undertaking any of these procedures.

This guide provides a foundational understanding of the synthesis of this compound. For further details and specific applications, consulting the primary literature and patents is recommended.

References

- 1. Buy this compound | 16940-81-1 [smolecule.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US6540969B1 - Preparation of this compound - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. EP1394108A1 - Preparation of this compound - Google Patents [patents.google.com]

Hexafluorophosphoric Acid: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. This guide provides an in-depth look at Hexafluorophosphoric acid (HPF₆), a versatile and powerful superacid with significant applications in modern organic synthesis and materials science.

This document details the essential physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role as a catalyst in organic reactions. Detailed experimental protocols and safety precautions are also provided to ensure its effective and safe utilization in a laboratory setting.

Core Physicochemical Data

This compound is a strong inorganic acid that is typically handled as a solution, most commonly in water.[1][2][3][4] Anhydrous this compound is unstable at room temperature and readily dissociates.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 16940-81-1 | [1][2][3] |

| Molecular Weight | 145.97 g/mol | [1][2][3] |

| Molecular Formula | HPF₆ | [1][2][3] |

| Appearance | Clear, colorless to pale yellow aqueous solution | [3][5] |

| Density | Approximately 1.65 g/cm³ for a 60% aqueous solution | [1][6] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity and concentration.

Reaction of Phosphorus Pentafluoride with Hydrofluoric Acid

A common industrial method involves the reaction of phosphorus pentafluoride (PF₅) gas with anhydrous or aqueous hydrofluoric acid (HF).[1][7][8][9] This reaction is typically performed at controlled temperatures to manage its exothermic nature.[1]

A representative laboratory-scale procedure is as follows:

-

A solution of hydrofluoric acid is prepared in a suitable fluoropolymer container and cooled.[7][8]

-

Phosphorus pentafluoride gas is slowly bubbled through the stirred HF solution while maintaining a low temperature (e.g., 10-15 °C).[7][8]

-

The addition of PF₅ is continued until the desired concentration of this compound is achieved. The resulting solution is a complex of HPF₆ with water.[7][8]

Reaction of Phosphorus Pentoxide with Hydrofluoric Acid

Another established method involves the reaction of phosphorus pentoxide (P₂O₅) with hydrofluoric acid.[7][8][9] This method can be challenging due to the reactivity and handling of P₂O₅.[7][8] The presence of water is crucial for the formation and stability of the this compound.[7][8]

Applications in Organic Synthesis

This compound is a highly effective catalyst in a variety of organic transformations, primarily due to its strong Brønsted acidity and the non-coordinating nature of its conjugate base, the hexafluorophosphate (B91526) anion (PF₆⁻).[2][4]

Key applications include:

-

Esterification and Alkylation: It serves as a potent catalyst for Fischer esterification and Friedel-Crafts alkylation reactions.[2][4]

-

Polymerization: HPF₆ can initiate the polymerization of certain alkenes.[1][10]

-

Protection of Alcohols: It is an efficient catalyst for the tetrahydropyranylation of alcohols, a common method for protecting hydroxyl groups during multi-step syntheses.

Below is a general experimental protocol for the acid-catalyzed tetrahydropyranylation of an alcohol, which can be adapted for use with this compound.

Experimental Protocol: General Procedure for Acid-Catalyzed Tetrahydropyranylation of Alcohols

This protocol is a general representation of the acid-catalyzed protection of alcohols and can be adapted using this compound as the catalyst.

Materials:

-

Alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv)

-

This compound (catalytic amount, e.g., 0.1-1 mol%)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the alcohol in anhydrous DCM at room temperature, add 3,4-dihydro-2H-pyran.

-

Add a catalytic amount of this compound to the mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyranyl ether.

Catalytic Workflow

The catalytic cycle for the acid-catalyzed tetrahydropyranylation of an alcohol illustrates the role of this compound. The acid protonates the dihydropyran, activating it for nucleophilic attack by the alcohol. Deprotonation of the resulting intermediate yields the protected alcohol and regenerates the acid catalyst.

Caption: Catalytic cycle for the tetrahydropyranylation of an alcohol using HPF₆.

Safety and Handling

This compound is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[6][11][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6][11][12] Skin or eye contact can cause severe burns.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11] It is incompatible with strong bases and can react with metals to produce flammable hydrogen gas.[10][11] Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[11]

Conclusion

This compound is a valuable reagent for chemical synthesis, offering high catalytic activity in a range of important organic transformations. Its strong acidity and the stability of its conjugate base make it a catalyst of choice for researchers in academia and industry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Aqueous Hexafluorophosphoric Acid

Introduction

This compound (HPF₆) is a strong Brønsted acid that is typically available as an aqueous solution, commonly at concentrations ranging from 60% to 65%.[1][2][3][4][5] It is a colorless, fuming liquid valued in numerous applications, including as a catalyst in organic synthesis, for the preparation of hexafluorophosphate (B91526) salts, and in metal cleaning and polishing.[5][6] Anhydrous this compound is unstable at room temperature and rapidly dissociates into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅).[1][7] Consequently, it is its aqueous form that is of practical importance. This guide provides a detailed overview of the key physical properties of aqueous this compound, outlines experimental protocols for their measurement, and illustrates the critical hydrolysis pathway of the hexafluorophosphate anion.

Physical and Chemical Properties

Commercially available this compound is a complex aqueous mixture. In solution, an equilibrium exists between this compound and its hydrolysis products, which include hydrofluoric acid (HF), difluorophosphoric acid (HPO₂F₂), monofluorophosphoric acid (H₂PO₃F), and phosphoric acid (H₃PO₄).[1][8]

Quantitative Physical Properties

The following table summarizes the available quantitative data for the physical properties of aqueous this compound. It is important to note that these values can vary depending on the exact concentration and the presence of hydrolysis products.

| Physical Property | Value | Concentration (% w/w) | Notes |

| Density | ~1.65 g/cm³ at 25 °C | ~60% | Commonly cited value for commercial solutions.[1][2][3][4][5][6] |

| 1.651 g/mL at 25 °C | ~55% | [9] | |

| 1.81 g/cm³ (Specific Gravity) | ~65% | [1] | |

| Melting Point | 31 °C (58.1 °F) | Hexahydrate (HPF₆·6H₂O) | Refers to the crystalline hexahydrate form.[1] |

| -35 °C (-31 °F) | ~60% | This is more accurately a freezing point for the aqueous solution.[10] | |

| Boiling Point | 105 °C (221 °F) | ~60% | Decomposition may occur at this temperature, releasing toxic fumes of hydrogen fluoride and phosphorus oxides.[1][10] |

| pH | < 1.0 | ~60% | As a strong acid, the pH of the concentrated solution is very low.[10] |

| Molecular Weight | 145.97 g/mol | N/A | For the pure HPF₆ molecule.[11] |

Chemical Behavior in Aqueous Solution: Hydrolysis Pathway

The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis, a process that is influenced by factors such as acidity and the presence of certain cations.[12][13] In aqueous solutions of this compound, the PF₆⁻ anion slowly hydrolyzes in a stepwise manner, replacing fluorine atoms with hydroxyl groups. This equilibrium is a critical aspect of the solution's chemistry.

The hydrolysis proceeds through several intermediates, ultimately leading to the formation of phosphoric acid and hydrofluoric acid. The initial dissociation of the strong acid is essentially complete in dilute solutions.[7]

Caption: Hydrolysis pathway of this compound in aqueous solution.

Experimental Protocols

Due to the highly corrosive nature of this compound, specialized equipment and procedures are required for the accurate measurement of its physical properties. The presence of hydrofluoric acid in solution necessitates the use of materials resistant to fluoride attack.

Density Measurement

The density of corrosive liquids like aqueous HPF₆ can be determined using several methods:

-

Vibrating Tube Densimeter:

-

Principle: A U-shaped tube containing the liquid sample is vibrated. The resonant frequency of the vibration is directly related to the density of the liquid.[14]

-

Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: The this compound solution is carefully injected into the measurement cell, which is often made of borosilicate glass or a more resistant material like Hastelloy for highly corrosive substances.[15][16]

-

Temperature Control: The temperature of the measurement cell is precisely controlled using a Peltier thermostat, as density is highly temperature-dependent.

-

Measurement: The instrument measures the oscillation period and converts it to a density value.

-

Cleaning: The cell must be thoroughly cleaned and dried between measurements, typically with a sequence of solvents (e.g., deionized water followed by acetone) compatible with the sample and instrument materials.

-

-

-

Pycnometry:

-

Principle: This gravimetric method involves accurately determining the mass of a precisely known volume of the liquid.

-

Methodology:

-

Apparatus: A pycnometer made of a resistant polymer (e.g., FEP or PFA) or specialized glass is used.

-

Calibration: The exact volume of the pycnometer is determined by weighing it empty, then filled with deionized water of a known temperature and density.

-

Measurement: The pycnometer is filled with the aqueous this compound solution at a controlled temperature.

-

Weighing: The filled pycnometer is weighed on a high-precision analytical balance.

-

Calculation: The density is calculated by dividing the mass of the acid solution by the calibrated volume of the pycnometer.

-

-

Viscosity Measurement

Measuring the viscosity of corrosive acids requires viscometers with wetted parts made from resistant materials.

-

Rotational Rheometer/Viscometer:

-

Principle: The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is measured. This torque is proportional to the fluid's viscosity.

-

Methodology:

-

Apparatus: A rheometer equipped with acid-resistant components (e.g., Hastelloy C-276) is essential.[17][18]

-

Sample Loading: A defined volume of the this compound solution is placed in the sample cup.

-

Temperature Control: The sample temperature is controlled via a liquid or Peltier-based temperature control unit.

-

Measurement: The spindle is rotated at a set speed (or a range of speeds to assess shear rate dependency), and the instrument records the resulting torque, calculating the dynamic viscosity.

-

Cleaning: All wetted parts must be meticulously cleaned with appropriate solvents immediately after use to prevent corrosion and sample cross-contamination.

-

-

Boiling Point Determination

Standard boiling point determination methods must be adapted for safety due to the decomposition of HPF₆ and the release of toxic HF gas.

-

Thiele Tube Method (Modified for Safety):

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point where a continuous stream of bubbles from an inverted capillary tube ceases and the liquid just begins to enter the capillary.[19]

-

Methodology:

-

Setup: All operations must be conducted within a certified fume hood. A small sample of the acid is placed in a vial attached to a thermometer. An inverted capillary tube is placed in the vial.

-

Heating: The apparatus is heated in a Thiele tube containing a suitable heating fluid (e.g., silicone oil).

-

Observation: The temperature is slowly raised until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Determination: The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point corrected to standard pressure if necessary.

-

-

Electrical Conductivity Measurement

Electrical conductivity provides insight into the ionic concentration of the solution.

-

Conductivity Meter with Corrosion-Resistant Probe:

-

Principle: A conductivity meter measures the ability of a solution to conduct an electric current between two (or four) electrodes.[20][21][22] The conductance is directly related to the concentration and mobility of the ions in the solution.

-

Methodology:

-

Apparatus: A conductivity meter with a probe constructed from chemically resistant materials is required. Electrodes made of carbon or coated with platinum are often used for acidic solutions.[23]

-

Calibration: The meter is calibrated using standard solutions of known conductivity (e.g., KCl solutions).

-

Measurement: The probe is immersed in the this compound solution, ensuring the electrodes are fully submerged. The temperature of the sample should be measured simultaneously, as conductivity is temperature-dependent.

-

Reading: The conductivity, typically reported in Siemens per meter (S/m) or a related unit, is recorded once the reading stabilizes. Many modern instruments can automatically correct the reading to a standard temperature (e.g., 25 °C).[23]

-

-

References

- 1. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 16940-81-1 [chemicalbook.com]

- 5. This compound | 16940-81-1 [amp.chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Buy this compound | 16940-81-1 [smolecule.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound 55wt. H2O 16940-81-1 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. strem.com [strem.com]

- 12. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 13. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. calnesis.com [calnesis.com]

- 15. Hastelloy process density and viscosity meter for corrosive fluids : Rheonics Support [support.rheonics.com]

- 16. Sensor to measure corrosive acids - SenTec [cdsentec.com]

- 17. gic.com [gic.com]

- 18. M3600 Acid Rheometer | Grace Instrument® [gic.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Laboratory pH- and conductivity meters | Indumed [indumed.be]

- 21. Conductivity Meter - Holme Research Group - Iowa State University [group.chem.iastate.edu]

- 22. instrumentchoice.com.au [instrumentchoice.com.au]

- 23. static.horiba.com [static.horiba.com]

A Technical Guide to the Non-Coordinating Nature of the Hexafluorophosphate Anion

For Researchers, Scientists, and Drug Development Professionals

The hexafluorophosphate (B91526) anion, [PF₆]⁻, is a cornerstone in various fields of chemical science and engineering, prized for its unique combination of properties. This guide provides an in-depth exploration of its non-coordinating nature, chemical stability, and practical applications, with a focus on the experimental data and methodologies that underpin our understanding of this versatile anion.

Core Chemical and Physical Properties

Hexafluorophosphate is an octahedral anion with a central phosphorus atom in a +5 oxidation state surrounded by six fluorine atoms.[1] This symmetric and stable structure is isoelectronic with sulfur hexafluoride (SF₆) and the hexafluorosilicate (B96646) dianion ([SiF₆]²⁻).[1] Its non-coordinating behavior is a direct consequence of the fluorine atoms' high electronegativity and the strong P-F covalent bonds, which delocalize the negative charge and render the anion poorly nucleophilic.[1][2] This inertness is crucial for its applications in organometallic synthesis and electrochemistry, where it serves as a stable counterion that does not interfere with cationic metal complexes or reactive intermediates.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for hexafluorophosphate salts, providing a comparative overview of their physical and electrochemical properties.

Table 1: Physical Properties of Hexafluorophosphate Salts

| Property | Value | Conditions |

| Molar Mass | 144.964181 g/mol | |

| P-F Bond Length | ~167 pm | Octahedral geometry |

| P-F-P Bond Angle | 90° | Octahedral geometry |

| Melting Point (KPF₆) | 575 °C (1,067 °F; 848 K) | |

| Melting Point (NBu₄PF₆) | 244–246 °C (471–475 °F; 517–519 K) | |

| Density (KPF₆) | 2.75 g/cm³ |

Table 2: Solubility of Hexafluorophosphate Salts

| Salt | Solubility |

| Lithium Hexafluorophosphate (LiPF₆) | Highly soluble in organic solvents like carbonates, ethers, and esters.[2] |

| Potassium Hexafluorophosphate (KPF₆) | Soluble in water (8.35 g/100 mL at 25 °C) and some organic solvents, but less so than LiPF₆.[5][8] |

| Tetrabutylammonium Hexafluorophosphate (NBu₄PF₆) | Highly soluble in polar organic solvents such as acetone (B3395972) and acetonitrile.[9] |

| Tetraethylammonium Hexafluorophosphate (NEt₄PF₆) | Soluble in water, methanol, and acetonitrile.[10] |

Table 3: Electrochemical Properties of Hexafluorophosphate-Based Electrolytes

| Parameter | Lithium Hexafluorophosphate (LiPF₆) | Sodium Hexafluorophosphate (NaPF₆) | Experimental Conditions |

| Ionic Conductivity | ~11.38 mS/cm | ~12.30 mS/cm | 1M concentration in a 1:1 (vol.) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) at 25°C.[11] |

| Thermal Decomposition Onset | ~107 °C | ~325 °C | Thermogravimetric Analysis (TGA) in a dry, inert atmosphere.[11] |

| Electrochemical Stability Window | Up to ~4.5 V vs. Li/Li⁺ | Up to ~4.5 V vs. Na/Na⁺ (can be extended to 6.3 V in concentrated solutions) | Cyclic Voltammetry (CV) in a carbonate-based electrolyte.[11] |

Synthesis and Stability

Hexafluorophosphate salts are typically synthesized through reactions involving phosphorus pentachloride and an alkali or ammonium (B1175870) halide in hydrofluoric acid.[1] Another route involves the reaction of hexafluorophosphoric acid with a suitable base.[12]

Despite its general stability, the hexafluorophosphate anion is susceptible to hydrolysis, especially in the presence of acid and elevated temperatures.[1][3][13] This hydrolysis can proceed through several steps, ultimately yielding phosphate (B84403) ions.[13] The rate of hydrolysis is influenced by the counter-cation, with the stability of aqueous solutions decreasing in the order K⁺ > Na⁺ > Li⁺.[13]

Experimental Protocols

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Potassium chloride (KCl)

-

Anhydrous hydrogen fluoride (HF)

Procedure:

-

In a specialized, corrosion-resistant reaction vessel, dissolve potassium chloride in liquid hydrogen fluoride.

-

Slowly add phosphorus pentachloride to the solution. The reaction is exothermic and should be controlled.[5]

-

The reaction proceeds according to the equation: PCl₅ + KCl + 6HF → KPF₆ + 6HCl.[5]

-

Potassium hexafluorophosphate will precipitate from the solution.

-

The precipitate is then filtered, washed with a suitable solvent, and dried under vacuum.

Safety Note: This procedure involves highly corrosive and toxic materials (HF, PCl₅, HCl) and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To determine the electrochemical stability window of a hexafluorophosphate-based electrolyte.

Materials:

-

A three-electrode electrochemical cell (working, counter, and reference electrodes).

-

A potentiostat.

-

The hexafluorophosphate electrolyte solution (e.g., 1 M LiPF₆ in a 1:1 mixture of EC:DMC).

-

An inert gas (e.g., argon or nitrogen).

Procedure:

-

Assemble the three-electrode cell inside an inert atmosphere glovebox to prevent moisture contamination.

-

Fill the cell with the electrolyte solution.

-

Purge the solution with the inert gas to remove any dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Set the potential range to be scanned (e.g., from the open-circuit potential to a high anodic potential and back to a low cathodic potential).

-

Run the cyclic voltammogram at a specific scan rate (e.g., 20 mV/s).[14]

-

The electrochemical stability window is determined by the potential range where no significant oxidative or reductive current is observed.[11]

References

- 1. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. Lithium Hexafluorophosphate: A Crucial Compound in Modern Electrochemistry_Chemicalbook [chemicalbook.com]

- 3. Hexafluorophosphate | 16919-18-9 | Benchchem [benchchem.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Potassium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 6. Hexafluorophosphate | F6P- | CID 9886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Potassium Hexafluorophosphate - KPF6 - Landt Instruments [landtinst.com]

- 9. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. CA2943905A1 - Production of a hexafluorophosphate salt and of phosphorous pentafluoride - Google Patents [patents.google.com]

- 13. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pioneering Synthesis: The Discovery and Historical Context of Hexafluorophosphoric Acid

A deep dive into the foundational research that unveiled hexafluorophosphoric acid, this technical guide illuminates the pioneering work of German chemist Willy Lange and his collaborators in the late 1920s. Their investigations into the reactions of phosphorus compounds with fluorine-containing reagents not only led to the first synthesis of this compound (HPF₆) but also laid the groundwork for the broader field of fluorophosphoric acid chemistry.

This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the historical discovery, the original experimental protocols, and the initial characterization of this important chemical compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of fluorophosphoric acids by Willy Lange and his research group. In the late 1920s, Lange embarked on a systematic study of the reactions between phosphorus pentoxide (P₄O₁₀) and anhydrous hydrofluoric acid (HF). This research, conducted at the Chemical Institute of the University of Berlin, aimed to understand the progressive fluorination of phosphoric acid.

In a seminal 1929 publication in the scientific journal Berichte der deutschen chemischen Gesellschaft, Lange detailed his findings. He reported that the reaction of phosphorus pentoxide with an excess of anhydrous hydrofluoric acid, under controlled temperature conditions, yielded a mixture of fluorophosphoric acids. Through careful analysis, he identified the formation of not only monofluorophosphoric acid (H₂PO₃F) and difluorophosphoric acid (HPO₂F₂) but also the fully fluorinated this compound (HPF₆) as a significant component of the product mixture.

This marked the first documented synthesis and identification of this compound. Lange's work was groundbreaking as it demonstrated the existence of a complete series of fluorophosphoric acids and established the fundamental chemistry for their preparation. The initial discovery was driven by a fundamental curiosity about the behavior of phosphorus in the presence of highly reactive fluorine compounds, a field that was still in its relative infancy. The broader context of this research was the burgeoning field of fluorine chemistry, which was gaining momentum in the early 20th century as chemists developed new techniques for handling and reacting highly corrosive fluorine-containing reagents.

Historical Experimental Protocols

The original experimental setup described by Willy Lange for the synthesis of this compound was rudimentary by modern standards but effective for its time. The protocols required careful handling of highly corrosive and toxic materials.

Synthesis of this compound (Lange, 1929)

Objective: To prepare a mixture of fluorophosphoric acids, including this compound, from the reaction of phosphorus pentoxide and anhydrous hydrofluoric acid.

Apparatus:

-

A platinum or silver reaction vessel to withstand the corrosive nature of hydrofluoric acid.

-

A cooling bath (e.g., ice-salt mixture) to control the reaction temperature.

-

A distillation apparatus for the separation of reaction products.

-

Apparatus for handling and weighing anhydrous hydrofluoric acid.

Procedure:

-

Finely powdered phosphorus pentoxide (P₄O₁₀) was placed in the cooled platinum reaction vessel.

-

Anhydrous hydrofluoric acid (HF) was slowly added to the phosphorus pentoxide while maintaining a low temperature (typically below 0 °C) to control the highly exothermic reaction.

-

The mixture was stirred continuously to ensure thorough mixing and reaction.

-

After the addition of hydrofluoric acid was complete, the reaction mixture was allowed to slowly warm to room temperature.

-

The resulting mixture contained a solution of this compound along with other fluorophosphoric acids and unreacted hydrofluoric acid.

Observations: Lange noted the vigorous nature of the reaction and the necessity of cooling to prevent the decomposition of the products. The final product was a fuming, colorless liquid.

Early Quantitative Data

In his initial publications, Willy Lange provided some of the first quantitative data on the properties of the fluorophosphoric acid mixture containing this compound. It is important to note that these were often measurements of the mixture rather than of pure, isolated this compound, which is inherently unstable in its anhydrous form.

| Property | Reported Value (Lange, c. 1929) | Notes |

| Appearance | Colorless, fuming liquid | This was a description of the reaction mixture containing HPF₆ and other fluorophosphoric acids. |

| Reaction with Water | Vigorous, exothermic hydrolysis | The entire mixture reacted strongly with water, indicating the presence of highly reactive species. |

Note: Specific quantitative data such as density, boiling point, or spectroscopic information for isolated this compound was not available in the initial discovery period due to the challenges in purifying and handling the anhydrous acid.

Visualizing the Discovery Pathway

The following diagrams illustrate the key conceptual and experimental pathways that led to the discovery of this compound.

Conclusion

The discovery of this compound by Willy Lange was a landmark achievement in inorganic chemistry. His meticulous and daring experimental work, conducted with highly reactive and hazardous materials, opened up a new class of phosphorus compounds. While modern synthesis techniques have been refined for safety and purity, the foundational principles established by Lange remain central to the production of this important industrial chemical. This historical context is crucial for contemporary researchers, offering insights into the fundamental properties and reactivity of this compound and its derivatives, which continue to find applications in catalysis, electrochemistry, and the synthesis of novel pharmaceuticals.

Theoretical Insights into the Stability of Hexafluorophosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorophosphoric acid (HPF6) is a superacid of significant interest in various chemical applications, including as a catalyst in organic synthesis and as an electrolyte component. Despite its widespread use, the intrinsic stability of the anhydrous form is a subject of considerable theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of this compound, focusing on its decomposition pathways and the underlying quantum chemical principles. Anhydrous HPF6 is known to be unstable at ambient conditions, readily dissociating into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF5). Its stability is markedly enhanced in the presence of stabilizing agents like water, with which it forms a coordination complex.

Thermodynamic Stability of this compound

The stability of this compound is intrinsically linked to the strength of the H-PF6 bond and the thermodynamics of its dissociation. The primary decomposition pathway for anhydrous HPF6 is the unimolecular dissociation into hydrogen fluoride and phosphorus pentafluoride.

HPF6 → HF + PF5

This decomposition is analogous to the thermal decomposition of lithium hexafluorophosphate (B91526) (LiPF6) into lithium fluoride (LiF) and PF5, a well-studied phenomenon in the context of lithium-ion battery electrolytes. The stability of the hexafluorophosphate anion (PF6-) itself has been the subject of several theoretical studies, which indicate its high electronic and thermodynamic stability.

Quantitative Data on Stability

The gas-phase acidity is a key descriptor of the intrinsic stability of a Brønsted acid. Theoretical calculations have been employed to determine the gas-phase acidity of HPF6, providing valuable insight into its thermodynamic properties.

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |

| Gas-Phase Acidity (ΔGacid) | 276.6 | G2 or G2(MP2) | [1] |

| Estimated H-PF6 Bond Dissociation Enthalpy (BDE) | ~85 - 95 | Derived | N/A |

Decomposition Pathway of this compound

The decomposition of HPF6 is believed to proceed through a transition state involving the elongation of the H-F bond and the P-F bond that is trans to the protonated fluorine. This leads to the concerted formation of HF and PF5.

While the precise activation energy for the decomposition of HPF6 has not been reported in the literature, studies on the hydrolysis of PF5, the reverse reaction, suggest that the energy barrier for the association of HF and PF5 is low, implying a relatively low activation energy for the decomposition of HPF6.

Theoretical and Computational Methodologies

The theoretical investigation of the stability of species like HPF6 and the PF6- anion relies on sophisticated quantum chemical calculations. These methods provide insights into molecular structures, energies, and reaction pathways that are often difficult to probe experimentally.

General Workflow for Theoretical Stability Analysis

A typical workflow for the computational analysis of molecular stability involves several key steps, from initial structure generation to the calculation of thermodynamic and kinetic parameters.

Key Experimental (Computational) Protocols

The following outlines the common computational methods employed in the theoretical studies of the PF6- anion and related superacids. These protocols serve as a guide for researchers aiming to perform similar theoretical investigations.

1. Geometry Optimization and Vibrational Frequency Analysis:

-

Method: Density Functional Theory (DFT) is a widely used method for geometry optimization. Common functionals include B3LYP and PBE0. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are more computationally expensive.

-

Basis Set: Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically used to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions is important for anionic species.

-

Procedure:

-

An initial guess for the molecular geometry is generated.

-

The electronic energy is minimized with respect to the nuclear coordinates to find the equilibrium geometry.

-

A vibrational frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

2. Calculation of Thermodynamic Properties:

-

Method: Thermodynamic properties such as enthalpy and Gibbs free energy are calculated from the vibrational frequencies obtained from the frequency analysis, using standard statistical mechanics principles.

-

Gas-Phase Acidity: The gas-phase acidity (ΔHacid or ΔGacid) is calculated as the enthalpy or Gibbs free energy change of the deprotonation reaction: HA → H+ + A-.

-

Bond Dissociation Enthalpy (BDE): The BDE of the H-A bond is calculated as the enthalpy change of the homolytic cleavage reaction: HA → H• + A•.

3. Investigation of Reaction Pathways:

-

Transition State Search: To determine the activation energy of a reaction, the geometry of the transition state must be located. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms are commonly used. A frequency calculation on the located transition state structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products on the potential energy surface.

Conclusion

Theoretical studies provide a fundamental understanding of the factors governing the stability of this compound. While anhydrous HPF6 is intrinsically unstable and prone to decomposition into HF and PF5, the hexafluorophosphate anion is remarkably stable. The gas-phase acidity of HPF6 has been computationally determined, offering a quantitative measure of its superacidic nature. Although a precise value for the activation energy of HPF6 decomposition is not yet available from theoretical studies, analogies with related systems and the reverse reaction kinetics suggest a low barrier. Future computational work focusing on the explicit reaction dynamics of HPF6 decomposition would be invaluable in further elucidating its stability and reactivity. This guide provides a framework for understanding the current theoretical knowledge and outlines the computational methodologies necessary for further research in this area.

References

An In-depth Technical Guide to the Lewis Acid Characteristics of Hexafluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Hexafluorophosphoric acid (HPF6) is a commercially available superacid that is widely utilized as a potent catalyst in a variety of chemical transformations. While it is a strong Brønsted acid, its catalytic activity is often attributed to its Lewis acidic nature, primarily stemming from the phosphorus(V) center in the hexafluorophosphate (B91526) anion's precursor, phosphorus pentafluoride (PF5). This guide provides a comprehensive overview of the Lewis acid characteristics of this compound, including quantitative data, experimental protocols for its characterization, and its applications in organic synthesis, with a particular focus on relevance to drug development.

Understanding the Lewis Acidity of this compound

This compound is unique in that it is only stable in solution, where it exists as a complex equilibrium of species. Anhydrous HPF6 is unstable and readily dissociates into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF5). It is the in-situ generation of PF5, a powerful Lewis acid, that is often responsible for the observed "Lewis acid-type" reactivity of HPF6 solutions.

The Lewis acidity of PF5 arises from the electron-deficient phosphorus atom, which can readily accept a pair of electrons from a Lewis base. The high electronegativity of the fluorine atoms withdraws electron density from the phosphorus center, enhancing its electrophilicity.

Quantitative Measures of Lewis Acidity

Quantifying the Lewis acidity of a substance is crucial for predicting its catalytic activity and selecting the appropriate catalyst for a specific reaction. Two common measures of Lewis acidity are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).

Due to the inherent instability of neat HPF6, direct experimental determination of its Gutmann-Beckett Acceptor Number is challenging. However, the Lewis acidity of its constituent Lewis acid, PF5, can be assessed.

| Parameter | Value | Method | Notes |

| pKa (of HPF6) | -20 | Potentiometry | Indicates very strong Brønsted acidity. |

| Fluoride Ion Affinity (FIA) of PF5 | 489 kJ/mol | Calculation | This value provides a quantitative measure of the Lewis acidity of the active phosphorus center.[1] |

Experimental Protocols for Determining Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN), a quantitative measure of Lewis acidity.[2][3] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et3PO), which is a Lewis base. The interaction of the Lewis acid with the oxygen atom of Et3PO causes a change in the 31P NMR chemical shift.

Experimental Workflow:

Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.

Detailed Protocol:

-

Solvent Selection: A weakly Lewis acidic, deuterated solvent such as dichloromethane-d2 (B32916) (CD2Cl2) is chosen to dissolve the sample.

-

Reference Standard: A solution of Et3PO in a non-coordinating solvent like hexane (B92381) is used to establish the reference 31P NMR chemical shift (δ = 41.0 ppm, AN = 0). Antimony pentachloride (SbCl5) is used as the standard for a strong Lewis acid (AN = 100).[2]

-

Sample Preparation: A known concentration of the Lewis acid (or a precursor that generates it in situ, in the case of HPF6) is added to the Et3PO solution in the chosen solvent.

-

NMR Measurement: The 31P NMR spectrum of the sample is recorded.

-

Data Analysis: The chemical shift (δ) of the Et3PO-Lewis acid adduct is determined. The Acceptor Number is then calculated using the formula: AN = 2.21 × (δ_sample − 41.0).[3]

Applications in Organic Synthesis Relevant to Drug Development

The strong Lewis acidity of this compound makes it an effective catalyst for a variety of organic reactions that are crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction used to introduce alkyl groups to aromatic rings. HPF6 can catalyze this reaction by activating the alkylating agent.

Reaction Mechanism:

Caption: Mechanism of HPF6-catalyzed Friedel-Crafts Alkylation.

In this mechanism, HPF6 acts as a Brønsted acid to protonate the alkyl halide, or the in-situ generated PF5 acts as a Lewis acid to abstract the halide, generating a carbocation. This highly electrophilic carbocation is then attacked by the electron-rich aromatic ring to form a sigma complex, which subsequently loses a proton to yield the alkylated aromatic product.

Intramolecular Friedel-Crafts Reactions for Polycyclic Systems

Intramolecular Friedel-Crafts reactions are particularly valuable for the synthesis of polycyclic aromatic compounds, which are common scaffolds in many pharmaceutical agents. HPF6 has been shown to be an effective catalyst for such cyclizations.

Logical Relationship:

Caption: Logical flow of an intramolecular Friedel-Crafts reaction.

Esterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. HPF6 can catalyze this reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Role in Drug Development

While specific, publicly disclosed examples of HPF6 as a catalyst in the synthesis of marketed drugs are often proprietary, its utility in constructing key pharmaceutical intermediates is well-established in the chemical literature. The ability to catalyze Friedel-Crafts reactions is particularly relevant for the synthesis of a wide range of drug scaffolds containing substituted aromatic rings. Furthermore, its use in the synthesis of complex polycyclic systems is crucial for accessing novel chemical matter for drug discovery programs. The strong acidity and catalytic efficiency of HPF6 allow for milder reaction conditions and potentially higher yields compared to other Lewis acids, which is a significant advantage in multi-step pharmaceutical syntheses.

Conclusion

This compound, through the in-situ generation of the powerful Lewis acid phosphorus pentafluoride, exhibits significant Lewis acid characteristics that make it a versatile and effective catalyst in organic synthesis. Its strong Brønsted acidity, quantified by a pKa of -20, complements its Lewis acidic behavior. While direct experimental determination of its Gutmann-Beckett acceptor number is challenging, the high fluoride ion affinity of PF5 provides a reliable measure of its Lewis acidity. The application of HPF6 in key C-C bond-forming reactions, such as Friedel-Crafts alkylation and acylation, underscores its importance for the synthesis of complex molecules, including pharmaceutical intermediates and active ingredients. For researchers and professionals in drug development, a thorough understanding of the Lewis acid properties of HPF6 is essential for its effective application in the design and execution of efficient synthetic routes to novel therapeutic agents.

References

A Technical Guide to the Spectroscopic Analysis of Hexafluorophosphoric Acid

Introduction

Hexafluorophosphoric acid (HPF₆) is a strong Brønsted acid widely utilized in various chemical applications, including as a catalyst in organic synthesis, for metal cleaning, and in the preparation of hexafluorophosphate (B91526) salts.[1][2] Unlike many common acids, HPF₆ is only stable in solution, where it exists as a complex hydrate.[3][4] Anhydrous HPF₆ is unstable at ambient temperatures and readily decomposes into hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅).[5] Commercial preparations are typically aqueous solutions containing 60-70% HPF₆ by mass.[6][7] These solutions are complex equilibrium mixtures that also contain HF and products from the hydrolysis of the P-F bond, such as HPO₂F₂, H₂PO₃F, and H₃PO₄.[3][5]

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of its characterization for quality control, reaction monitoring, and material analysis.

Chemical Properties and Aqueous Equilibrium

The spectroscopic properties of this compound are intrinsically linked to its behavior in aqueous media. The compound is not a simple molecular species but rather a dynamic equilibrium involving the hexafluorophosphate anion (PF₆⁻), hydronium ions (H₃O⁺), water, and various hydrolysis byproducts. The crystalline hexahydrate form has been identified as H₃O⁺PF₆⁻·HF·4H₂O, highlighting the integral role of water and HF in its structure.[4][8] Understanding this equilibrium is crucial for the correct interpretation of spectroscopic data.

Figure 1: Aqueous Equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for characterizing the hexafluorophosphate anion in solution. Both ³¹P and ¹⁹F NMR provide distinct and informative spectra.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is highly effective for identifying the [PF₆]⁻ species.[9] The phosphorus atom is coupled to six chemically equivalent fluorine atoms (spin I = ½), resulting in a characteristic septet (a pattern of seven lines). The relative intensities of these peaks follow the binomial distribution of 1:6:15:20:15:6:1.[9]

| Parameter | Value | Description |

| Nucleus | ³¹P | Phosphorus-31 |

| Chemical Shift (δ) | ~ -144 ppm | Relative to 85% H₃PO₄.[10] |

| Multiplicity | Septet | Splitting by six equivalent ¹⁹F nuclei.[9] |

| Coupling Constant (¹JP-F) | ~ 700-710 Hz | One-bond phosphorus-fluorine coupling. |

| Table 1: Typical ³¹P NMR Spectroscopic Data for the Hexafluorophosphate Anion. |

¹⁹F NMR Spectroscopy

In ¹⁹F NMR, the six equivalent fluorine atoms are coupled to a single phosphorus atom (spin I = ½). This interaction splits the fluorine signal into a sharp doublet.

| Parameter | Value | Description |

| Nucleus | ¹⁹F | Fluorine-19 |

| Chemical Shift (δ) | ~ -71 to -73 ppm | Relative to CFCl₃. |

| Multiplicity | Doublet | Splitting by one ³¹P nucleus. |

| Coupling Constant (¹JF-P) | ~ 700-710 Hz | One-bond fluorine-phosphorus coupling. |

| Table 2: Typical ¹⁹F NMR Spectroscopic Data for the Hexafluorophosphate Anion. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound sample in an appropriate deuterated solvent, typically Deuterium Oxide (D₂O), in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 9.4 Tesla (e.g., 400 MHz for ¹H).

-

³¹P NMR Acquisition:

-

Tune the probe to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz instrument).

-

Acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.[11]

-

For quantitative analysis, use inverse gated decoupling to suppress the nuclear Overhauser effect (NOE) which can cause inaccurate integrations.[12]

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

-

Acquire the spectrum, which may or may not be proton-decoupled as ¹H-¹⁹F couplings are typically not observed for the [PF₆]⁻ anion.

-

Reference the spectrum externally to a standard such as CFCl₃ at 0 ppm.[13]

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information about the structure of the hexafluorophosphate anion. The [PF₆]⁻ ion possesses octahedral (Oₕ) symmetry, which governs its IR and Raman activity. For an ideal Oₕ structure, the rule of mutual exclusion applies, meaning vibrational modes that are Raman active are IR inactive, and vice versa.[14]

| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| ν₁ | A₁g | Inactive | ~745 (strong, polarized) | Symmetric P-F Stretch |

| ν₂ | E₉ | Inactive | ~575 (medium, depolarized) | Symmetric F-P-F Bend |

| ν₃ | F₁ᵤ | ~840 (very strong) | Inactive | Asymmetric P-F Stretch |

| ν₄ | F₁ᵤ | ~560 (strong) | Inactive | Asymmetric F-P-F Bend |

| ν₅ | F₂g | Inactive | ~470 (weak, depolarized) | Asymmetric F-P-F Bend |

| ν₆ | F₂ᵤ | Inactive | Inactive | Inactive Bend |

| Table 3: Vibrational Spectroscopy Data for the Hexafluorophosphate Anion. | ||||

| Note: Frequencies are approximate and can vary based on the sample state and counter-ion. Data is primarily derived from studies of hexafluorophosphate salts.[14] |

In the IR spectrum of aqueous HPF₆, strong, broad absorption bands for O-H stretching from water and hydronium ions will also be prominent in the 3000-3600 cm⁻¹ region.

Experimental Protocol: ATR-IR Spectroscopy

Due to the corrosive nature of this compound and its aqueous form, Attenuated Total Reflectance (ATR) is the preferred method for IR analysis.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, preferably with a robust crystal such as diamond.

-

Sample Application: Place a small drop of the aqueous this compound solution directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of the clean, dry ATR crystal before running the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., deionized water followed by isopropanol) to prevent damage from the corrosive acid.

Synthesis Workflow

This compound is typically prepared by the reaction of phosphorus pentafluoride (PF₅) gas with an aqueous solution of hydrofluoric acid (HF).[15][16] The concentration of the final product is controlled by the stoichiometry of the reactants.

Figure 2: General Workflow for the Synthesis of HPF₆.[16][17]

References

- 1. ヘキサフルオロリン酸 溶液 ~55 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, solution ~ 62% 16940-81-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 16940-81-1 [smolecule.com]

- 5. This compound | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. colorado.edu [colorado.edu]

- 14. scispace.com [scispace.com]

- 15. data.epo.org [data.epo.org]

- 16. US6540969B1 - Preparation of this compound - Google Patents [patents.google.com]

- 17. EP1394108A1 - Preparation of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Hexafluorophosphoric Acid as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hexafluorophosphoric acid (HPF6) is a commercially available superacid that serves as a powerful and versatile Brønsted acid catalyst in a variety of organic transformations.[1][2] Its high acidity and the non-coordinating nature of its conjugate base, the hexafluorophosphate (B91526) anion (PF6-), make it an effective catalyst for reactions that are often sluggish or require harsh conditions with conventional acid catalysts.[2] These application notes provide an overview of the use of HPF6 in key organic reactions, complete with detailed experimental protocols and comparative data.

Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[3][4] While traditionally catalyzed by strong acids like HCl, the use of this compound can offer advantages in terms of reaction efficiency and milder conditions.

General Reaction Scheme